An In-Depth Technical Guide to 3-Nitrobutyrophenone
An In-Depth Technical Guide to 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrobutyrophenone (CAS Number: 50766-86-4), a butyrophenone derivative with potential applications in research and drug development. This document consolidates available data on its chemical and physical properties, provides a detailed theoretical synthesis protocol, and explores its potential biological activities and mechanisms of action based on the broader understanding of butyrophenones and nitroaromatic compounds. Particular emphasis is placed on its likely role as a dopamine D2 receptor antagonist and the implications of its nitro group in mediating biological effects through redox-sensitive signaling pathways.
Introduction
3-Nitrobutyrophenone, also known as 1-(3-nitrophenyl)butan-1-one, is an aromatic ketone belonging to the butyrophenone class of compounds. Butyrophenones are a significant scaffold in medicinal chemistry, with many derivatives clinically used as antipsychotic and antiemetic agents. Their primary mechanism of action often involves the antagonism of dopamine D2 receptors in the central nervous system. The presence of a nitro group on the phenyl ring of 3-Nitrobutyrophenone suggests the potential for unique biological activities, as nitroaromatic compounds are known to participate in various biochemical pathways, often through redox cycling and the generation of reactive oxygen and nitrogen species. This guide aims to provide a detailed technical resource for researchers investigating the properties and potential applications of this compound.
Chemical and Physical Properties
The accurate characterization of a compound's physical and chemical properties is fundamental for its application in research and development. Below is a summary of the available data for 3-Nitrobutyrophenone.
| Property | Value | Source |
| CAS Number | 50766-86-4 | [1][2][3][] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |
| Molecular Weight | 193.2 g/mol | [3][5] |
| Melting Point | 61 °C | [2] |
| Boiling Point (Predicted) | 271.6 °C | [2][5] |
| Density (Predicted) | 1.165 g/cm³ | [2][5] |
| Appearance | Powder | [5] |
| Solubility | No specific data available. Generally, similar compounds are soluble in organic solvents like acetone, ethanol, and methanol.[6] |
Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for the synthesis of aromatic ketones like 3-Nitrobutyrophenone is the Friedel-Crafts acylation.[7][8][9] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. However, it is important to note that strongly deactivated rings, such as nitrobenzene, can be unreactive to standard Friedel-Crafts conditions.[7] Therefore, more forcing conditions or alternative synthetic routes may be necessary. Below is a theoretical experimental protocol for the synthesis of 3-Nitrobutyrophenone via Friedel-Crafts acylation.
Reaction:
Nitrobenzene + Butyryl Chloride --(AlCl₃)--> 3-Nitrobutyrophenone
Materials:
-
Nitrobenzene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add butyryl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial.
-
Acylation: After the addition of butyryl chloride is complete, slowly add nitrobenzene, dissolved in anhydrous dichloromethane, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 3-Nitrobutyrophenone.
Potential Biological Activity and Mechanism of Action
Dopamine D2 Receptor Antagonism
The butyrophenone scaffold is a well-established pharmacophore for dopamine D2 receptor antagonists.[10] These antagonists block the action of dopamine at D2 receptors, a mechanism that is central to the therapeutic effect of many antipsychotic medications. It is therefore highly probable that 3-Nitrobutyrophenone will exhibit some degree of affinity for and antagonism at the dopamine D2 receptor. The binding affinity and functional activity would need to be determined through in vitro radioligand binding assays and functional assays (e.g., cAMP inhibition).
Signaling Pathway of Dopamine D2 Receptor Antagonism:
Caption: Proposed antagonism of the Dopamine D2 receptor by 3-Nitrobutyrophenone.
Role of the Nitro Group: Redox Cycling and Oxidative Stress
The nitroaromatic moiety in 3-Nitrobutyrophenone is a key structural feature that could impart additional biological activities. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the formation of reactive intermediates, including nitro radical anions, nitroso derivatives, and hydroxylamines.[11][12][13][14][15] This can initiate a cascade of events, including:
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Redox Cycling: The nitro radical anion can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical. This futile cycle can lead to the continuous production of reactive oxygen species (ROS), resulting in oxidative stress.
-
Covalent Adduct Formation: The reactive intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity.
This redox activity could be harnessed for therapeutic purposes, for instance, in the development of hypoxia-activated prodrugs for cancer therapy, or it could be a source of toxicity.
References
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- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. savemyexams.com [savemyexams.com]
- 10. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scielo.br [scielo.br]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
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